molecular formula C9H11FO2 B13601796 (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B13601796
M. Wt: 170.18 g/mol
InChI Key: OGBGGCJKDXCBGP-LURJTMIESA-N
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Description

(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a fluorine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. Common reagents for this reduction include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods may involve catalytic hydrogenation or enzymatic reduction to achieve high enantioselectivity. The choice of catalyst or enzyme is crucial for obtaining the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Nucleophilic substitution reactions where the methoxy or fluoro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products depend on the type of reaction. For example, oxidation yields the corresponding ketone or aldehyde, while substitution reactions yield various substituted phenyl ethanols.

Scientific Research Applications

(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the synthesis of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can be compared with other chiral phenyl ethanols such as (S)-1-(4-Methoxyphenyl)ethan-1-ol or (S)-1-(4-Fluorophenyl)ethan-1-ol.
  • These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

Uniqueness

The presence of both fluorine and methoxy groups in this compound makes it unique, as these groups can significantly influence its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

OGBGGCJKDXCBGP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)O

Origin of Product

United States

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